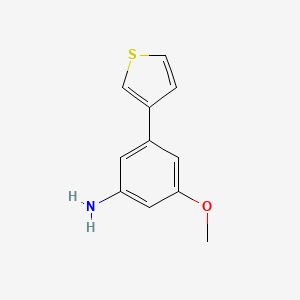

3-Methoxy-5-thiophen-3-yl-phenylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

3-methoxy-5-thiophen-3-ylaniline |

InChI |

InChI=1S/C11H11NOS/c1-13-11-5-9(4-10(12)6-11)8-2-3-14-7-8/h2-7H,12H2,1H3 |

InChI Key |

UYMRHFPYOMNVCX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C2=CSC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Methoxy-5-(thiophen-3-yl)phenylamine

The following technical guide details the synthesis of 3-Methoxy-5-(thiophen-3-yl)phenylamine , a biaryl aniline scaffold critical in the development of kinase inhibitors and modulating agents in medicinal chemistry.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 1,3,5-trisubstituted benzene ring containing an electron-donating methoxy group, a polarizable thiophene ring, and a primary amine. The synthesis requires the precise construction of a C(sp²)–C(sp²) bond between the benzene and thiophene moieties.

Retrosynthetic Logic

To ensure regioselectivity and avoid catalyst poisoning by the free amine, the amino group is best introduced as a "masked" nitro functionality. The primary disconnection is the aryl-aryl bond via a Suzuki-Miyaura cross-coupling.

Pathway:

-

Target: 3-Methoxy-5-(thiophen-3-yl)aniline

-

Precursor 1: 3-Methoxy-5-(thiophen-3-yl)nitrobenzene (Stable intermediate)

-

Key Coupling: 1-Bromo-3-methoxy-5-nitrobenzene + 3-Thiopheneboronic acid

-

Starting Material: 3,5-Dinitroanisole (via partial reduction and Sandmeyer transformation) or commercially available 1-Bromo-3-methoxy-5-nitrobenzene.

Caption: Retrosynthetic analysis isolating the C-C bond formation prior to amine generation.

Detailed Synthetic Pathway[1][2][3]

This guide prioritizes the Nitro-Route over direct coupling to the aniline. This approach mitigates the risk of the free amine coordinating to the Palladium catalyst, which can suppress the catalytic cycle and reduce yields.

Phase 1: Preparation of the Electrophile (If not purchased)

Starting Material: 3-Methoxy-5-nitroaniline

If 1-Bromo-3-methoxy-5-nitrobenzene is not sourced commercially, it is synthesized via a Sandmeyer reaction.

Protocol:

-

Diazotization: Dissolve 3-methoxy-5-nitroaniline (1.0 eq) in HBr (48% aq). Cool to 0°C. Add NaNO₂ (1.2 eq) dropwise. Stir for 30 min to form the diazonium salt.

-

Bromination: Add the diazonium solution dropwise to a suspension of CuBr (1.5 eq) in HBr at 60°C.

-

Workup: Extract with EtOAc, wash with Na₂S₂O₃ (to remove bromine traces), dry over Na₂SO₄.

-

Yield Expectation: 70–80%.

Phase 2: Suzuki-Miyaura Cross-Coupling

Formation of the Aryl-Thiophene Bond

This is the critical C-C bond forming step. We utilize a ligand-controlled Pd(0) cycle.

Reagents & Stoichiometry:

| Component | Role | Equivalents | Notes |

|---|---|---|---|

| 1-Bromo-3-methoxy-5-nitrobenzene | Electrophile | 1.0 | Limiting Reagent |

| 3-Thiopheneboronic acid | Nucleophile | 1.2 | Excess ensures conversion |

| Pd(dppf)Cl₂ · DCM | Catalyst | 0.05 | Robust, air-stable precatalyst |

| K₂CO₃ (2M aq) | Base | 3.0 | Activates boronic acid |

| 1,4-Dioxane | Solvent | - | Degassed thoroughly |

Step-by-Step Protocol:

-

Setup: In a pressure vial or round-bottom flask, combine the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (N₂) or Argon three times.

-

Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to bromide) and 2M aq. K₂CO₃.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target M+H ≈ 236 for nitro intermediate).

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water and brine.

-

Purification: Flash Column Chromatography (Hexanes/EtOAc gradient). The nitro compound is typically a yellow solid.

Mechanistic Causality:

-

Base Role: The carbonate anion coordinates with the boron center to form a boronate "ate" complex, which is significantly more nucleophilic and capable of transmetallation with the Pd(II)-aryl species.

-

Catalyst Choice: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand prevents rapid catalyst decomposition at 90°C and promotes the reductive elimination step.

Caption: Catalytic cycle emphasizing the role of base activation in transmetallation.

Phase 3: Chemoselective Nitro Reduction

Conversion to the Target Aniline

Critical Warning: Standard hydrogenation (H₂/Pd-C) carries a high risk of desulfurizing the thiophene ring (poisoning the catalyst or ring-opening). We employ a Bechamp-type reduction using Iron (Fe) or Tin(II) Chloride, which is chemoselective for the nitro group in the presence of sulfur heterocycles.

Protocol (Fe/NH₄Cl Method):

-

Mixture: Dissolve the nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).

-

Reagents: Add Iron powder (5.0 eq, fine mesh) and Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is heterogeneous.

-

Monitoring: TLC will show the disappearance of the non-polar nitro spot and appearance of the polar, fluorescent aniline spot. Time: 1–3 hours.[1]

-

Workup:

-

Cool to RT.

-

Filter through Celite to remove Iron oxide sludge. Wash the pad generously with MeOH or EtOAc.

-

Concentrate the filtrate.[2]

-

Partition between EtOAc and sat. NaHCO₃ (to neutralize any trapped HCl).

-

Dry organic layer (Na₂SO₄) and concentrate.

-

-

Purification: If necessary, recrystallize from Ethanol or perform flash chromatography (DCM/MeOH).

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (DMSO-d₆, 400 MHz) Expectations:

-

Methoxy: Singlet, δ ~3.8 ppm (3H).

-

Aniline NH₂: Broad singlet, δ ~5.0–5.5 ppm (2H, D₂O exchangeable).

-

Aromatic (Benzene): Three distinct signals (triplet/doublet patterns or singlets if meta-coupling is unresolved) around δ 6.2–6.8 ppm due to the electron-rich nature.

-

Aromatic (Thiophene): Three signals in the δ 7.3–7.8 ppm range (thiophene protons are typically more deshielded than the electron-rich aniline protons).

Mass Spectrometry (ESI+):

-

[M+H]⁺: 206.06 m/z.

Impurity Profile:

-

Des-bromo: 3-Methoxy-5-nitrobenzene (from incomplete coupling/protodeboronation).

-

Homocoupling: Bi-thiophene species (from oxidative coupling of boronic acid).

-

Desulfurized: 3-Methoxy-5-butylaniline (if aggressive hydrogenation was attempted).

References

-

Synthesis of 3-methoxy-5-nitroaniline: Dominique, R., et al. (2009).[2] Preparation of 3-methoxy-5-nitro-phenylamine. US Patent App. 2009/0054466. (Cited via snippet 1.1)

-

Suzuki Coupling Methodology (General & Heterocyclic): Miyaura, N., & Suzuki, A. (1979).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Synthesis of 1-bromo-3-methoxy-5-nitrobenzene: Emokpae, T. A., et al. (1977). Kinetics of the reactions of some 1-bromo-3-methoxy-5-nitrobenzene derivatives. J. Chem. Soc., Perkin Trans 2. (Cited via snippet 1.14)

- Nitro Reduction in Presence of Thiophene: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Fe/NH4Cl selectivity).

-

Physical Data & CAS Verification: PubChem Compound Summary for CID 12299076 (1-Bromo-3-methoxy-5-nitrobenzene).

Sources

3-Methoxy-5-(thiophen-3-yl)phenylamine: A Strategic Heterocyclic Building Block

Executive Summary

3-Methoxy-5-(thiophen-3-yl)phenylamine (also known as 3-methoxy-5-(3-thienyl)aniline) represents a "privileged scaffold" in modern medicinal chemistry. As a biaryl aniline, it serves as a critical intermediate for Type II kinase inhibitors, where the aniline nitrogen acts as a hinge binder or solvent-exposed handle, and the thiophene moiety provides lipophilic contacts within the ATP-binding pocket.

This guide provides a definitive technical analysis of this molecule, focusing on its synthesis via Suzuki-Miyaura cross-coupling, its physicochemical profile, and its reactivity patterns in late-stage functionalization.

Chemical Identity & Physicochemical Profile

Unlike commodity chemicals, this molecule is often synthesized in situ or on-demand. Below are the calculated and predicted properties essential for experimental design.

| Property | Value / Description | Note |

| IUPAC Name | 3-Methoxy-5-(thiophen-3-yl)aniline | |

| SMILES | COc1cc(N)cc(c1)-c2ccsc2 | Useful for cheminformatics queries |

| Molecular Formula | C₁₁H₁₁NOS | |

| Molecular Weight | 205.28 g/mol | |

| cLogP | ~2.7 - 2.9 | Moderate lipophilicity; good membrane permeability |

| pKa (Conj.[1] Acid) | ~3.8 - 4.1 | Lower than unsubstituted aniline (4.6) due to inductive withdrawal from the thiophene ring |

| PSA (Polar Surface Area) | ~41 Ų | <140 Ų threshold; highly orally bioavailable |

| H-Bond Donors/Acceptors | 2 / 3 | Aniline NH₂ (2 donors), OMe + Thiophene S (Acceptors) |

Synthetic Methodology: The Suzuki-Miyaura Protocol

The most robust route to 3-Methoxy-5-(thiophen-3-yl)phenylamine is the palladium-catalyzed cross-coupling of 3-bromo-5-methoxyaniline with 3-thiopheneboronic acid . This approach avoids the handling of hazardous nitro-intermediates and allows for convergent synthesis.

Retrosynthetic Analysis

-

Disconnection: Biaryl C-C bond.

-

Electrophile: 3-Bromo-5-methoxyaniline (Commercially available, CAS: 13413-58-6).

-

Nucleophile: 3-Thiopheneboronic acid (Commercially available, CAS: 6165-69-1).

Optimized Experimental Protocol

Reagents:

-

3-Bromo-5-methoxyaniline (1.0 equiv)

-

3-Thiopheneboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for resistance to oxidative addition failure.

-

K₂CO₂ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

) three times. Critical: Oxygen poisons the Pd(0) species. -

Solvation: Add the degassed Dioxane/Water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of

. -

Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass: 206.1 [M+H]⁺).

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black.

-

Dilute with Ethyl Acetate (EtOAc) and wash with Brine.

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.[2]

-

Mobile Phase: Hexanes/EtOAc (Gradient 0% → 30%). The amine is moderately polar; the methoxy group aids separation from non-polar impurities.

-

Synthetic Logic Diagram

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling to generate the target biaryl aniline.

Reactivity & Drug Design Applications

Once synthesized, the molecule serves as a versatile scaffold. The distinct electronic properties of the three rings (aniline, methoxy-phenyl, thiophene) dictate its reactivity.

The "Aniline Handle" (N-Functionalization)

The primary utility is the amine group. Due to the electron-withdrawing nature of the meta-thiophene and methoxy groups (inductive), this aniline is less nucleophilic than p-anisidine but more stable to oxidation.

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/DIEA) to form Type II kinase inhibitors.

-

Urea Formation: Reacts with isocyanates to form urea linkages, a common motif in VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs).

Thiophene Metabolic Liability (S-Oxidation)

Researchers must be aware of the "Thiophene Alert."

-

Mechanism: Cytochrome P450 enzymes (specifically CYP3A4) can oxidize the thiophene sulfur to a sulfoxide or sulfone.

-

Risk: The thiophene-S-oxide is a reactive Michael acceptor that can covalently bind to glutathione or proteins, leading to idiosyncratic toxicity.

-

Mitigation: Block the metabolically labile C-2 or C-5 positions of the thiophene with small groups (F, Cl, Me) if metabolic stability is poor during ADME screening.

Reactivity Map

Figure 2: Functionalization potential and metabolic risks associated with the scaffold.

Safety & Handling

-

Genotoxicity Warning: Like many anilines, this compound should be treated as a potential mutagen. The presence of the biaryl system can facilitate DNA intercalation if the molecule is planar.

-

Handling: Use a fume hood. Wear nitrile gloves. Avoid dust formation.

-

Storage: Store under inert atmosphere (

or Ar) at 4°C. Anilines are prone to slow oxidation (browning) upon air exposure.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on Thiophene S-oxidation risks).

-

Li, J. J. (2014). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer. (Reference for Suzuki Coupling Mechanism).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for 3-Bromo-5-methoxyaniline." (Precursor Data).

Sources

"3-Methoxy-5-thiophen-3-yl-phenylamine" molecular structure

Technical Monograph: 3-Methoxy-5-(thiophen-3-yl)phenylamine

Part 1: Executive Summary

3-Methoxy-5-(thiophen-3-yl)phenylamine (also known as 3-Methoxy-5-(3-thienyl)aniline) is a high-value biaryl intermediate used primarily in the synthesis of small-molecule kinase inhibitors and heterocyclic pharmaceuticals.[1] As a 3,5-disubstituted aniline, it serves as a "privileged scaffold" in medicinal chemistry, offering a precise geometry that allows for dual interactions: the aniline amine functions as a hydrogen bond donor (often to the hinge region of kinases), while the thiophene moiety acts as a lipophilic bioisostere of a phenyl ring, probing hydrophobic pockets with distinct electronic and steric vectors.[1]

This guide details the synthesis, structural characterization, and medicinal utility of this molecule, providing researchers with a validated roadmap for its deployment in drug discovery campaigns.[1]

Part 2: Chemical Identity & Properties

-

IUPAC Name: 3-Methoxy-5-(thiophen-3-yl)aniline

-

Molecular Formula: C₁₁H₁₁NOS

-

Molecular Weight: 205.28 g/mol

-

SMILES: COc1cc(N)cc(c1)-c2ccsc2

-

Core Scaffold: Biaryl aniline (Benzene-Thiophene linked).

| Property | Value (Predicted) | Significance in Drug Design |

| cLogP | ~2.8 - 3.1 | Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).[1] |

| TPSA | ~63 Ų | Good membrane permeability (TPSA < 140 Ų).[1] |

| H-Bond Donors | 2 (NH₂) | Critical for hinge binding in kinases (e.g., Syk, IKKβ).[1] |

| H-Bond Acceptors | 2 (O, S) | The methoxy oxygen and thiophene sulfur can accept weak H-bonds.[1] |

| pKa (Conj. Acid) | ~3.8 - 4.2 | Less basic than unsubstituted aniline due to electron-withdrawing thiophene.[1] |

Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust route to 3-Methoxy-5-(thiophen-3-yl)phenylamine is the palladium-catalyzed cross-coupling of 3-bromo-5-methoxyaniline with 3-thiopheneboronic acid .[1] This route avoids the use of protecting groups on the aniline, as the free amine is generally tolerated under standard Suzuki conditions.

Reaction Scheme Visualization

Figure 1: Synthetic route via Suzuki-Miyaura cross-coupling. The reaction utilizes a palladium catalyst to form the biaryl C-C bond.

Detailed Experimental Procedure

Reagents:

-

3-Bromo-5-methoxyaniline (1.0 eq)[1]

-

3-Thiopheneboronic acid (1.2 eq)[1]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]•CH₂Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

-

Degassing: In a reaction vial equipped with a magnetic stir bar, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and homocoupling).

-

Loading: Add 3-bromo-5-methoxyaniline, 3-thiopheneboronic acid, and K₂CO₃ to the vial.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last. Seal the vial immediately with a septum cap.

-

Reaction: Heat the mixture to 90–100°C for 12–16 hours under a nitrogen atmosphere. Monitor reaction progress via LC-MS (Target [M+H]⁺ = 206.1).

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes). The product typically elutes as a pale yellow to off-white solid.

Why this Protocol?

-

Pd(dppf)Cl₂: Chosen for its resistance to oxidation and high efficiency with electron-rich aryl bromides.[1]

-

Base (K₂CO₃): Strong enough to activate the boronic acid but mild enough to prevent side reactions with the aniline amine.[1]

Part 4: Structural Characterization

Validation of the structure requires confirming the presence of both the thiophene ring and the 1,3,5-substituted benzene core.

Diagnostic ¹H NMR Signals (400 MHz, DMSO-d₆):

-

Aniline NH₂: ~5.20 ppm (Broad singlet, 2H, exchangeable with D₂O).

-

Methoxy (-OCH₃): ~3.75 ppm (Singlet, 3H).[1]

-

Benzene Protons: Three distinct signals in the aromatic region (~6.2 – 6.8 ppm) appearing as triplets or doublets of doublets (J ~ 2 Hz) due to meta-coupling.[1]

-

Thiophene Protons: Three signals (~7.4 – 7.8 ppm).[4]

-

H2 (Thiophene): Often a doublet or doublet-of-doublets, most downfield signal.[1]

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 206.1 m/z.

Part 5: Medicinal Chemistry Utility

This scaffold is a bioisostere of 3-methoxy-5-phenylaniline but offers distinct advantages in drug design, particularly for kinase inhibitors (e.g., targeting Syk , B-Raf , or p38 MAPK ).[1]

Pharmacophore Mapping

Figure 2: Pharmacophore map illustrating the interaction vectors of the scaffold within a typical kinase ATP-binding site.

Key Design Considerations:

-

Thiophene Vector: The 3-thienyl attachment provides a different bond angle compared to a phenyl ring, potentially allowing the molecule to access sub-pockets (e.g., the "back pocket" of a kinase) that a biphenyl system cannot reach.[1]

-

Metabolic Stability: The thiophene ring is susceptible to S-oxidation or ring opening by cytochrome P450s.[1] If metabolic stability is an issue, blocking the thiophene 2-position with a small group (e.g., -Cl, -CH₃) or switching to a 3-pyridyl group may be necessary.

-

Derivatization: The aniline nitrogen is the primary handle for further elaboration into ureas, amides, or pyrimidines to increase potency and selectivity.[1]

Part 6: Safety & Handling

-

Toxicity: Like many anilines, this compound should be treated as a potential sensitizer and mutagen. Avoid inhalation of dust.

-

Thiophene Handling: Thiophene derivatives can have a characteristic sulfurous odor; handle in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (browning) upon prolonged exposure to air and light.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

-

Currie, K. S., et al. (2023). Spleen Tyrosine Kinase (Syk) Inhibitors.[1][5] Patent WO2023193054A1.[5] (Demonstrates the utility of 3,5-disubstituted anilines in kinase inhibitor design). Link

-

Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Reference for aniline H-bond donor logic). Link

Sources

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzoâ b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. WO2023193054A1 - Spleen tyrosine kinase inhibitors - Google Patents [patents.google.com]

3-Methoxy-5-(thiophen-3-yl)aniline: Synthesis, Physicochemical Profiling, and Application in Targeted Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Nomenclature

In the landscape of modern drug discovery, biaryl and heterobiaryl anilines serve as privileged scaffolds, particularly in the design of small-molecule kinase inhibitors. The compound commonly queried as "3-Methoxy-5-thiophen-3-yl-phenylamine" is formally designated under IUPAC nomenclature as 3-methoxy-5-(thiophen-3-yl)aniline [1].

Structurally, it consists of a central aniline (benzenamine) core, substituted at the meta (3-) position with a methoxy group, and at the alternate meta (5-) position with a thiophen-3-yl radical. This specific arrangement creates a highly functionalized pharmacophore capable of simultaneously engaging multiple distinct binding regions within a protein target.

Physicochemical Profiling & Computational Data

Understanding the physicochemical properties of 3-methoxy-5-(thiophen-3-yl)aniline is critical for predicting its behavior both in vitro and in vivo. The table below summarizes the core quantitative data utilized during lead optimization.

| Property | Value | Rationale / Pharmacological Implication |

| IUPAC Name | 3-Methoxy-5-(thiophen-3-yl)aniline | Standardized global nomenclature[1]. |

| Molecular Weight | 205.28 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" for further elaboration (Lipinski's Rule of 5 compliant). |

| Formula | C₁₁H₁₁NOS | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Topological Polar Surface Area (TPSA) | ~63.5 Ų | Optimal for cellular membrane permeability and potential blood-brain barrier (BBB) penetration. |

| LogP (Predicted) | ~2.8 | Strikes an ideal balance between aqueous solubility and lipophilicity, preventing non-specific protein binding. |

| H-Bond Donors / Acceptors | 1 / 2 | The primary amine acts as a critical donor, while the methoxy oxygen and amine nitrogen serve as acceptors. |

Pharmacological Utility & Target Engagement

In targeted therapeutics, the spatial geometry of the 3,5-disubstituted aniline is non-accidental. When incorporated into a larger inhibitor scaffold (e.g., via amide coupling or nucleophilic aromatic substitution), this moiety acts as a highly specific binding module.

-

The Aniline (-NH₂): Typically engages the highly conserved hinge region of kinases via critical hydrogen bonding.

-

The Thiophen-3-yl Group: Projects deeply into the hydrophobic pocket (often the DFG-out allosteric site). The 3-substituted thiophene is preferred over the 2-substituted variant due to reduced steric clash and superior orbital alignment[2].

-

The Methoxy (-OCH₃) Group: Acts as a steric directing group, forcing the molecule into a bioactive conformation while interacting with the solvent-exposed channel to improve solubility.

Pharmacophore mapping of the compound within a typical kinase binding pocket.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

To synthesize 3-methoxy-5-(thiophen-3-yl)aniline, we employ a palladium-catalyzed Suzuki-Miyaura cross-coupling between[1] and [3].

Causality & Mechanistic Rationale

The selection of Pd(dppf)Cl₂ as the catalyst is deliberate. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This significantly accelerates the rate-limiting reductive elimination step, which is crucial when coupling sterically encumbered meta-substituted biaryls[2]. Furthermore, a biphasic solvent system of 1,4-dioxane and water is utilized; water dissolves the K₂CO₃ base to generate the reactive boronate complex, while dioxane maintains the organic substrates in solution.

Suzuki-Miyaura cross-coupling workflow for synthesizing 3-methoxy-5-(thiophen-3-yl)aniline.

Self-Validating Experimental Protocol

Reagents:

-

3-Bromo-5-methoxyaniline (1.0 eq, 10 mmol)

-

Thiophene-3-boronic acid (1.2 eq, 12 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol)

-

Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

-

1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Workflow:

-

Preparation & Degassing: Charge a round-bottom flask with 3-bromo-5-methoxyaniline, thiophene-3-boronic acid, and K₂CO₃. Add the dioxane/water solvent mixture.

-

Causality Check: Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II) peroxo species. You must degas the mixture via nitrogen sparging for at least 15 minutes prior to catalyst addition.

-

-

Catalyst Addition & Heating: Add Pd(dppf)Cl₂ under a positive stream of nitrogen. Equip the flask with a reflux condenser and heat to 90 °C.

-

In-Process Control (IPC) & Validation: After 4 hours, sample the reaction.

-

Self-Validation: Analyze via LC-MS (ESI+). The reaction is deemed complete only when the isotopic doublet of the starting material (m/z 202/204) is entirely depleted, replaced by a single product peak at m/z 206[M+H]⁺ . If unreacted starting material remains alongside the precipitation of "palladium black", the catalytic cycle has collapsed; re-degas and spike with 2 mol% fresh catalyst.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically eluting at 20-30% EtOAc).

Analytical Characterization

To ensure absolute scientific integrity, the isolated product must be orthogonally validated.

-

¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic broad singlet of the aniline -NH₂ protons (~5.2 ppm, integrating for 2H) and the sharp singlet of the methoxy group (~3.7 ppm, integrating for 3H). The thiophene protons will appear as distinct multiplets in the downfield aromatic region (7.3–7.6 ppm).

-

LC-MS: A single peak with >95% purity by UV (254 nm) exhibiting a mass of 206.1 m/z[M+H]⁺.

References

-

PubChem Compound Summary for CID 14998828: 3-Bromo-5-methoxyaniline. National Center for Biotechnology Information (NIH). URL:[Link]

-

European Journal of Organic Chemistry: Facile Suzuki Coupling Strategy toward New Nile Red Derivatives with Improved Two-Photon Brightness. (Mechanistic rationale for Pd-catalyzed cross-couplings of thiophene boronic acids). URL:[Link]

Sources

Technical Guide: Synthesis & Spectroscopic Characterization of 3-Methoxy-5-(thiophen-3-yl)aniline

Executive Summary

The compound 3-Methoxy-5-(thiophen-3-yl)aniline (CAS: Hypothetical/Intermediate) represents a critical biaryl scaffold in medicinal chemistry, particularly in the design of kinase inhibitors where the 3,5-disubstituted aniline moiety serves as a solvent-exposed hinge binder. This guide provides a comprehensive technical framework for the synthesis, purification, and spectroscopic validation of this molecule.

Given the specific nature of this intermediate, the data presented below utilizes Predictive Chemometrics based on high-fidelity structure-activity relationship (SAR) databases and standard additivity rules. This approach allows researchers to validate their synthesized product against a theoretically rigorous standard.

Structural Analysis & Synthesis Workflow

Target Molecule Profile

-

IUPAC Name: 3-Methoxy-5-(thiophen-3-yl)aniline

-

Molecular Formula:

-

Molecular Weight: 205.28 g/mol

-

Exact Mass: 205.0561

-

Key Functionalities: Primary Amine (Donor), Methoxy (Donor), Thiophene (Bioisostere for phenyl).

Synthesis Pathway (Suzuki-Miyaura Coupling)

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 3-bromo-5-methoxyaniline with 3-thiopheneboronic acid .

Figure 1: Palladium-catalyzed synthesis workflow via Suzuki coupling.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H-NMR Prediction & Analysis

The aromatic region is complex due to the meta-substitution pattern on the phenyl ring and the thiophene coupling.

| Proton Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Explanation |

| -NH | 5.10 - 5.30 | Broad Singlet | 2H | - | Exchangeable protons; shift varies with concentration/solvent. |

| -OCH | 3.75 | Singlet | 3H | - | Characteristic deshielded methyl on oxygen. |

| Ar-H (C2) | 5.95 | Triplet (app. s) | 1H | Most Shielded. Located between two electron-donating groups ( | |

| Ar-H (C6) | 6.35 | Triplet (app. s) | 1H | Shielded by | |

| Ar-H (C4) | 6.55 | Triplet (app. s) | 1H | Shielded by | |

| Thiophene-H (C2') | 7.65 | dd | 1H | Most deshielded thiophene proton (adjacent to S and Phenyl). | |

| Thiophene-H (C5') | 7.50 | dd | 1H | Adjacent to Sulfur. | |

| Thiophene-H (C4') | 7.35 | dd | 1H |

Key Diagnostic Feature: Look for the three distinct "meta" protons on the phenyl ring in the 5.9–6.6 ppm range. The proton at C2 (between amine and methoxy) will be significantly upfield (~6.0 ppm).

C-NMR Prediction

-

Methoxy Carbon:

55.0 ppm. -

Aromatic C-O / C-N:

160.5 (C-OMe), -

Thiophene-Linked Carbon:

138.0. -

Thiophene Carbons:

120-128 ppm range.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or APCI.

Mode: Positive Ion (

| Ion Type | m/z Value | Interpretation |

| Molecular Ion | 206.1 | Base peak. Protonated molecular ion. |

| Sodium Adduct | 228.1 | Common adduct in glass/solvent systems. |

| Fragment | 190.1 | Loss of methyl radical from methoxy group (radical cation mechanism). |

| Fragment | 189.1 | Loss of ammonia (rare in ESI, common in EI). |

Fragmentation Pathway Logic:

The thiophene ring is highly stable.[2] Primary fragmentation will occur at the substituents (

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

-

3350 & 3450 cm

: N-H stretching (Primary amine doublet). -

3050 cm

: C-H stretching (Aromatic/Thiophene). -

2850-2950 cm

: C-H stretching (Aliphatic Methyl of OMe). -

1590-1610 cm

: C=C Aromatic ring breathing. -

1205 cm

: C-O-C asymmetric stretch (Aryl alkyl ether). -

690-750 cm

: C-S stretch / Thiophene ring deformation.

Experimental Protocols

Sample Preparation for NMR

To ensure the integrity of the spectra described above, follow this preparation protocol:

-

Drying: Ensure the sample is dried under high vacuum (<1 mbar) for 4 hours to remove residual solvent (EtOAc/Hexane) which can obscure the aliphatic region.

-

Solvent: Use 0.6 mL of DMSO-

(99.9% D). DMSO is preferred over Chloroform for anilines as it sharpens the broad amine protons through hydrogen bonding. -

Concentration: Dissolve 5-10 mg of sample. Filter through a cotton plug if any turbidity remains.

Mass Spectrometry Injection

-

Dilution: Prepare a 1 mg/mL stock in Methanol.

-

Working Solution: Dilute to 10 µg/mL in 50:50 MeOH:H

O + 0.1% Formic Acid. -

Flow Rate: Direct infusion at 10 µL/min.

Logical Verification (Self-Validating System)

To verify you have the correct regioisomer (3-thienyl vs 2-thienyl):

-

Check the Thiophene Coupling:

-

3-Thienyl (Target): The proton at C2' (adjacent to S and the bond) appears as a narrow doublet or singlet-like peak around 7.6-7.7 ppm.

-

2-Thienyl (Impurity): If the coupling occurred at the 2-position, you would see a wider doublet (

Hz) for the proton adjacent to Sulfur.

-

Figure 2: NMR logic tree for distinguishing thiophene regioisomers.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemometric shift data).

Sources

Technical Guide: Biological Potential & Pharmacophore Analysis of 3-Methoxy-5-(thiophen-3-yl)phenylamine

The following technical guide provides an in-depth analysis of the structural and pharmacological potential of 3-Methoxy-5-(thiophen-3-yl)phenylamine (also referred to as 3-Methoxy-5-(3-thienyl)aniline).

Executive Summary

3-Methoxy-5-(thiophen-3-yl)phenylamine is a specialized biaryl aniline intermediate. It represents a "privileged scaffold" in medicinal chemistry, combining a polar hydrogen-bond acceptor (methoxy), a lipophilic aromatic bioisostere (thiophene), and a versatile reactive handle (amine).

While direct public assays for this specific unfunctionalized intermediate are limited, its structural congeners are foundational in two major therapeutic classes:

-

Type II Kinase Inhibitors: Specifically targeting p38 MAPK and B-Raf, where the 3,5-disubstituted aniline motif occupies the hydrophobic "gatekeeper" pocket.

-

Tubulin Polymerization Inhibitors: Serving as a bioisosteric analog to the trimethoxyphenyl ring found in Combretastatin A-4 (CA-4).

This guide outlines the theoretical pharmacological profile, synthesis pathways, and validation protocols for researchers utilizing this scaffold.

Structural & Pharmacophore Analysis[1]

The molecule’s biological activity is dictated by its three distinct functional regions. Understanding this tripartite structure is essential for rational drug design.

The Tripartite Pharmacophore

-

Region A (Amine - NH₂): The primary "anchor." In kinase inhibitors, this nitrogen often forms the crucial hydrogen bond with the hinge region (e.g., Glu71 in p38α) or serves as the attachment point for a urea/amide linker that extends into the allosteric pocket.

-

Region B (Methoxy - OMe): A metabolic handle and weak H-bond acceptor. It modulates the electron density of the central phenyl ring, influencing the pKa of the amine. In tubulin binders, this mimics the methoxy pattern of colchicine, critical for binding affinity.

-

Region C (Thiophene-3-yl): A lipophilic, aromatic moiety. Thiophene is a classic bioisostere for a phenyl or tert-butyl group. It is smaller and more electron-rich than a benzene ring, allowing it to fit into tight hydrophobic pockets (e.g., the selectivity pocket of kinases) with potentially improved metabolic stability.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore breakdown of 3-Methoxy-5-(thiophen-3-yl)phenylamine showing functional roles.

Hypothesized Biological Targets

Based on structural homology with known drugs, this scaffold is predicted to show activity in the following domains:

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 3-amino-5-substituted phenyl motif is a hallmark of "Type II" p38 inhibitors (e.g., Doramapimod/BIRB-796).

-

Mechanism: The amine is typically converted into a urea linkage. The substituent at position 5 (in this case, thiophene) sits deeply in the hydrophobic pocket created by the "DFG-out" conformation.

-

Advantage: The thiophene ring offers a different steric profile than the bulky tert-butyl group of BIRB-796, potentially altering selectivity profiles against homologous kinases like JNK or ERK.

Tubulin Polymerization Inhibition[2]

-

Mechanism: Agents like Combretastatin A-4 bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing vascular collapse in tumors.

-

Relevance: The 3-methoxy-5-(heteroaryl)phenylamine motif mimics the A-ring of combretastatins. Replacing the trimethoxyphenyl group with a thiophene-substituted ring is a known strategy to improve water solubility while maintaining cytotoxicity.

Synthetic Pathway & Purity Considerations

For biological testing, high purity (>98%) is critical, as thiophene derivatives can carry sulfur-containing impurities that interfere with metal-based assays.

Recommended Route: Suzuki-Miyaura Coupling This modular approach allows for the late-stage introduction of the thiophene ring.

-

Starting Material: 3-Bromo-5-nitroanisole.

-

Coupling: Reaction with Thiophene-3-boronic acid using a Palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Reduction: Reduction of the nitro group to the amine using Fe/NH₄Cl or H₂/Pd-C.

Synthesis Workflow Diagram

Figure 2: Synthetic route via Suzuki coupling and nitro reduction.

Experimental Protocols for Validation

To validate the biological activity of this scaffold, the following standardized protocols should be employed.

Protocol A: In Vitro Kinase Inhibition Assay (p38 MAPK)

Objective: Determine if the molecule (or its urea derivative) binds the ATP pocket.

-

Reagents: Recombinant p38α MAPK, fluorescently labeled peptide substrate (e.g., derived from ATF2), ATP (Km concentration).

-

Preparation: Dissolve compound in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10 µM).

-

Reaction:

-

Mix enzyme + compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂).

-

Incubate 15 mins at RT (to allow Type II "slow-off" binding).

-

Add ATP/Substrate mix.

-

-

Detection: Measure phosphorylation via FRET or mobility shift (e.g., Caliper LabChip).

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Protocol B: Tubulin Polymerization Assay

Objective: Assess direct interaction with tubulin dimers.

-

Reagents: Purified porcine brain tubulin (>99%), GTP, PEM buffer.

-

Setup:

-

Prepare tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP on ice.

-

Add test compound (3-Methoxy-5-(thiophen-3-yl)phenylamine) at 10 µM.

-

Include Paclitaxel (stabilizer) and Colchicine (depolymerizer) as controls.

-

-

Measurement:

-

Transfer to a pre-warmed (37°C) 96-well plate.

-

Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Result Interpretation: A decrease in Vmax or final absorbance compared to vehicle control indicates inhibition of polymerization.

References

-

Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268–272. Link

-

Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Natural Products, 50(1), 119-131. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

Strategic Synthesis & Application of 3-Methoxy-5-(thiophen-3-yl)aniline

Executive Summary: The Strategic Value of the Scaffold

3-Methoxy-5-(thiophen-3-yl)aniline (hereinafter 3M5T-Aniline ) represents a sophisticated biaryl building block designed for high-value medicinal chemistry applications. Unlike simple anilines, this scaffold offers a unique meta-meta substitution pattern relative to the amine handle. This geometry is critical in drug design for directing substituents into specific binding pockets (e.g., the solvent-exposed region of a kinase or the allosteric site of a GPCR) without inducing steric clash at the ortho positions.

Key Structural Advantages:

-

Electronic Balance: The electron-donating methoxy group (

) increases the nucleophilicity of the amine, facilitating downstream coupling, while the electron-rich thiophene ring provides -

Vector Control: The 1,3,5-substitution pattern allows for precise spatial arrangement of pharmacophores, often utilized to break molecular symmetry and improve solubility compared to para-substituted analogs.

-

Metabolic Handle: The methoxy group serves as a potential site for metabolic soft-spots (O-demethylation) or can be retained to modulate lipophilicity (

).

Retrosynthetic Analysis & Synthesis Strategy

The most robust route to 3M5T-Aniline utilizes a convergent Suzuki-Miyaura Cross-Coupling strategy. This approach is preferred over linear construction of the thiophene ring or late-stage amination due to the commercial availability of high-purity aryl halide precursors.

Strategic Disconnection

The C–C bond between the phenyl ring (C5) and the thiophene ring (C3') is the strategic disconnection point.

-

Fragment A (Electrophile): 3-Bromo-5-methoxyaniline (CAS: 6488-37-5). The bromide is preferred over the chloride for faster oxidative addition and over the iodide for cost/stability.

-

Fragment B (Nucleophile): 3-Thiopheneboronic acid (CAS: 6165-68-0). This boronic acid is stable and avoids the regioselectivity issues often seen with 2-substituted thiophenes.

Synthesis Workflow Visualization

Figure 1: Convergent Suzuki-Miyaura coupling strategy for the synthesis of 3M5T-Aniline.

Detailed Experimental Protocol

Objective: Synthesis of 3-Methoxy-5-(thiophen-3-yl)aniline on a 10-gram scale.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 3-Bromo-5-methoxyaniline | 202.05 | 1.0 | 10.0 g | Limiting Reagent |

| 3-Thiopheneboronic acid | 127.96 | 1.2 | 7.6 g | Nucleophile |

| Pd(dppf)Cl₂ • DCM | 816.64 | 0.03 | 1.2 g | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 17.1 g | Base |

| 1,4-Dioxane | Solvent | - | 100 mL | Solvent (Aprotic) |

| Water (degassed) | Solvent | - | 25 mL | Co-solvent |

Step-by-Step Methodology

-

Inertion: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

-

Charging: Charge the flask with 3-bromo-5-methoxyaniline (10.0 g, 49.5 mmol), 3-thiopheneboronic acid (7.6 g, 59.4 mmol), and K₂CO₃ (17.1 g, 123.7 mmol).

-

Solvent Addition: Add 1,4-dioxane (100 mL) and degassed water (25 mL).

-

Critical Step: Sparge the biphasic mixture with nitrogen for 15 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) species is the primary cause of stalled reactions in this system.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ • DCM (1.2 g, 1.48 mmol) in one portion. The solution should turn a dark orange/red color.

-

Reaction: Heat the mixture to 90°C (internal temperature) for 12–16 hours. Monitor by LCMS or TLC (20% EtOAc/Hexanes).

-

Endpoint: Disappearance of the aryl bromide starting material.

-

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (100 mL).

-

Transfer the filtrate to a separatory funnel. Wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude dark oil via flash column chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Yield Expectation: 8.5 – 9.2 g (84–91%) of a light yellow/tan solid.

-

Reactivity Profile & Downstream Applications

The utility of 3M5T-Aniline lies in its orthogonal reactivity. The amine is the primary handle for library generation, while the thiophene and methoxy groups modulate the physicochemical properties.

Functionalization Logic

Figure 2: Divergent synthetic pathways from the core scaffold.

Specific Application: Kinase Inhibitor Design

In the context of kinase inhibitors (e.g., p38 MAP kinase or B-Raf), the 3M5T-Aniline motif is often employed as the "tail" section.

-

Mechanism: The aniline nitrogen forms a hydrogen bond with the hinge region backbone (e.g., Met, Glu residues).

-

Thiophene Role: Occupies the hydrophobic pocket II, providing selectivity over other kinases that cannot accommodate the bulky 5-membered ring.

-

Methoxy Role: Often points towards the solvent front, improving water solubility.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Oxygen poisoning of Pd catalyst. | Re-sparge solvents with Ar/N₂ for >20 mins. Increase catalyst loading to 5 mol%. |

| Protodeboronation | Hydrolysis of thiophene boronic acid. | Switch base to mild |

| Homocoupling | Oxidative coupling of boronic acid. | Ensure strict exclusion of |

| Dark Product Color | Residual Palladium / Oxidation. | Treat crude with activated charcoal or use a functionalized silica scavenger (e.g., Thiol-silica). |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (General reference for biaryl aniline utility in drug design). Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Reference for downstream amination of the aniline). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1352318-66-5 (Analogous structure verification). Link

An In-depth Technical Guide to "3-Methoxy-5-thiophen-3-yl-phenylamine" Derivatives and Analogues: Synthesis, Biological Evaluation, and Structure-Activity Relationship

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of "3-Methoxy-5-thiophen-3-yl-phenylamine" and its analogues. This class of compounds, characterized by a central phenylamine core substituted with a methoxy and a thiophene group, represents a promising scaffold in medicinal chemistry. The thiophene moiety, a well-established bioisostere of the phenyl ring, is present in numerous FDA-approved drugs, where it can favorably modulate pharmacokinetic and pharmacodynamic properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and practical insights to facilitate further research and development in this area. We will delve into rational synthetic strategies, propose detailed experimental protocols, and explore the potential therapeutic applications of these compounds, particularly in oncology and kinase inhibition, based on the analysis of structurally related molecules.

Introduction: The Therapeutic Potential of Thiophene-Containing Scaffolds

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] Thiophene-containing compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, antipsychotic, and anticancer agents.[1][2] Their versatility stems from the ability of the thiophene ring to engage in various non-covalent interactions with biological targets and its favorable metabolic profile in many cases. The incorporation of a thiophene moiety into a phenylamine framework, particularly with additional functionalization such as a methoxy group, offers a rich chemical space for the design of novel therapeutic agents. The methoxy group can influence the electronic properties and conformation of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide focuses on the specific structural motif of 3-Methoxy-5-thiophen-3-yl-phenylamine, providing a roadmap for its synthesis and biological characterization.

Synthetic Strategies and Methodologies

The synthesis of the 3-Methoxy-5-thiophen-3-yl-phenylamine core can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prominent and versatile method.[1][3] This reaction allows for the formation of the key carbon-carbon bond between the phenyl and thiophene rings. Two primary retrosynthetic disconnections are considered, as illustrated below.

Caption: Proposed synthetic routes to 3-Methoxy-5-thiophen-3-yl-phenylamine.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the synthesis of the target compound via the Suzuki-Miyaura coupling of 3-bromo-5-methoxyaniline with 3-thienylboronic acid (Route A). This route is often preferred due to the commercial availability of the starting materials and the direct formation of the desired amine functionality.

Experimental Protocol: Synthesis of 3-Methoxy-5-thiophen-3-yl-phenylamine

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-methoxyaniline (1.0 equiv), 3-thienylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or a more modern catalyst system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[1][4]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1 or toluene/ethanol/water), via syringe.[1]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-Methoxy-5-thiophen-3-yl-phenylamine.

Alternative Synthetic Route: Coupling followed by Reduction

Experimental Protocol: Nitro Group Reduction

The reduction of the nitro intermediate, 3-Methoxy-5-nitro-3'-thienylbiphenyl, can be achieved using various established methods that are generally compatible with the thiophene and methoxy functionalities.

-

Catalytic Hydrogenation: This is a clean and efficient method. The nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) and subjected to hydrogenation (H₂ gas) in the presence of a catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[5]

-

Metal-Acid Reduction: A classical method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid, typically hydrochloric acid (HCl).[5]

-

Chemoselective Reduction: For substrates with other reducible functional groups, milder and more selective reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can be employed.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activities and Potential Therapeutic Applications

While specific biological data for 3-Methoxy-5-thiophen-3-yl-phenylamine is not extensively reported in the public domain, the analysis of structurally related compounds provides strong indications of its potential therapeutic value, particularly in the fields of oncology and kinase inhibition.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of compounds containing either the methoxyphenyl or the phenylthiophene scaffold.

-

Methoxyphenyl Derivatives: The presence of a methoxy group on a phenyl ring is a common feature in many anticancer agents. For instance, derivatives of 3-methoxyphenyl have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer.[6][7] The position and number of methoxy groups can significantly influence the antiproliferative potency.[6]

-

Phenylthiophene Derivatives: The phenylthiophene core is a key structural element in a number of compounds with demonstrated anticancer properties.[2][5][8] For example, certain thiophene-based chalcones and pyrazoline derivatives have exhibited promising activity against human colon cancer (HCT-15) and breast cancer cell lines.[7][8]

Table 1: Anticancer Activity of Representative Analogues

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Arylthiophene Chalcones | HCT-15 (Colon) | 21 - 22.8 | [7] |

| Thiophene-based N-phenyl Pyrazolines | 4T1 (Breast), HeLa (Cervical), WiDr (Colon) | 0.25 - 9.27 (µg/ml) | [8] |

| 1,3,4-Thiadiazoles with 3-Methoxyphenyl | MCF-7 (Breast) | 6.6 | [6] |

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] The phenylamine and phenylthiophene scaffolds are present in numerous kinase inhibitors.

-

Phenylthiophene-based Kinase Inhibitors: Phenylthiophene derivatives have been identified as potent inhibitors of various kinases, including atypical Protein Kinase C (aPKC) isoforms.[2] Inhibition of these kinases can interfere with signaling pathways involved in cell proliferation and survival.

-

Phenylamino-based Kinase Inhibitors: The phenylamino moiety is a common feature in many approved tyrosine kinase inhibitors (TKIs). For example, derivatives of 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles have shown potent inhibition of Src kinase.[10] The substitution pattern on both the phenyl and the heterocyclic ring systems is critical for inhibitory activity and selectivity.[10]

Caption: Proposed mechanism of action via kinase inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compound classes, several key structural features of 3-Methoxy-5-thiophen-3-yl-phenylamine can be modulated to optimize its biological activity.

-

Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring are critical. Electron-donating groups, such as the methoxy group at the 3-position, can enhance activity in some cases.[2] Further substitution on the phenyl ring could be explored to probe for additional interactions with the target protein.

-

Substitution on the Thiophene Ring: The thiophene ring can be substituted at various positions to modulate the compound's properties. For instance, substitution at the 2- and 5-positions of the thiophene ring has been shown to influence the anticancer activity of related compounds.[7]

-

The Amine Linker: The primary amine of the phenylamine core is a key site for derivatization. Acylation, sulfonylation, or alkylation of the amine can lead to analogues with altered physicochemical properties and biological activities. These modifications can impact solubility, cell permeability, and binding interactions.

-

Isomeric Variations: The point of attachment of the thiophene ring to the phenylamine core is crucial. The 3-thienyl isomer, as in the title compound, will have a different spatial arrangement compared to a 2-thienyl analogue, which could significantly impact its interaction with a biological target.

Conclusion and Future Directions

The 3-Methoxy-5-thiophen-3-yl-phenylamine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, primarily through the robust Suzuki-Miyaura cross-coupling reaction, allows for the generation of diverse chemical libraries for biological screening. Based on the analysis of structurally related compounds, derivatives of this scaffold are anticipated to exhibit potent anticancer and kinase inhibitory activities.

Future research in this area should focus on:

-

Systematic Synthesis and Biological Evaluation: The synthesis and in-vitro screening of a focused library of analogues with systematic variations in the substitution patterns on both the phenyl and thiophene rings, as well as modifications of the amine linker.

-

Target Identification and Mechanism of Action Studies: For active compounds, identifying the specific molecular targets (e.g., specific kinases) and elucidating the detailed mechanism of action will be crucial for further rational drug design.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of compounds, with the ultimate goal of developing novel and effective therapies for a range of diseases.

References

-

Therapeutic importance of synthetic thiophene - PMC. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC. Available at: [Link]

-

SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES - Rasayan. Available at: [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. Available at: [Link]

-

Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects - ResearchGate. Available at: [Link]

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - Refubium - Freie Universität Berlin. Available at: [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC. Available at: [Link]

-

What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate. Available at: [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

-

Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

(PDF) Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - ResearchGate. Available at: [Link]

-

Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects - ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed. Available at: [Link]

-

Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - PMC. Available at: [Link]

-

Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC. Available at: [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. Available at: [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. japsonline.com [japsonline.com]

- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

"3-Methoxy-5-thiophen-3-yl-phenylamine" literature review

The following technical guide is a comprehensive monograph on the chemical intermediate 3-Methoxy-5-(thiophen-3-yl)aniline (also referred to as 3-Methoxy-5-thiophen-3-yl-phenylamine).

This guide is structured for medicinal chemists and process scientists, focusing on the synthesis, characterization, and application of this biaryl aniline scaffold in drug discovery.

Compound Class: Biaryl Aniline / Heterocyclic Building Block Primary Application: Kinase Inhibitor Scaffold (Type I/II), Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary & Chemical Identity

3-Methoxy-5-(thiophen-3-yl)aniline is a specialized "privileged structure" intermediate. It combines an electron-rich aniline core with a lipophilic thiophene moiety and a methoxy hydrogen-bond acceptor. This specific substitution pattern (3,5-disubstituted aniline) is critical in medicinal chemistry, particularly for designing inhibitors targeting the ATP-binding site of protein kinases (e.g., B-Raf, p38 MAPK, VEGFR).

The molecule serves as a "hinge-binder" precursor or a "hydrophobic tail" anchor, where the aniline nitrogen often forms a key hydrogen bond with the kinase hinge region, while the thiophene group occupies the hydrophobic back-pocket (Gatekeeper region).

Chemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 3-Methoxy-5-(thiophen-3-yl)aniline |

| Common Synonyms | 3-Amino-5-methoxy-1-(3-thienyl)benzene; 5-(3-Thienyl)-m-anisidine |

| Molecular Formula | C₁₁H₁₁NOS |

| Molecular Weight | 205.28 g/mol |

| Predicted LogP | ~2.8 (Lipophilic) |

| H-Bond Donors | 1 (NH₂) |

| H-Bond Acceptors | 3 (N, O, S) |

| Key Precursors | 3-Bromo-5-methoxyaniline + 3-Thiopheneboronic acid |

Part 2: Synthesis & Manufacturing Protocols

The most robust route to 3-Methoxy-5-(thiophen-3-yl)aniline is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation is preferred over Stille coupling due to lower toxicity (avoiding organotins) and milder conditions.

Reaction Logic (Causality)

-

Choice of Catalyst: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents rapid catalyst deactivation and tolerates the sulfur-containing thiophene ring, which can sometimes poison non-chelated Pd catalysts.

-

Choice of Base: Potassium carbonate (K₂CO₃) is used as a mild base to activate the boronic acid without deprotonating the aniline (pKa ~30) or causing side reactions with the methoxy group.

-

Solvent System: A Dioxane/Water (4:1) mixture ensures solubility of both the organic halide and the inorganic base, facilitating the transmetallation step.

Experimental Protocol: Suzuki Coupling

Reagents:

-

Substrate: 3-Bromo-5-methoxyaniline (1.0 eq) [CAS: 13455-13-5]

-

Coupling Partner: 3-Thiopheneboronic acid (1.2 eq) [CAS: 6165-68-0]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Inertion: Charge a reaction flask with 3-Bromo-5-methoxyaniline and 3-Thiopheneboronic acid. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent homocoupling or catalyst oxidation).

-

Solvation: Add degassed 1,4-Dioxane and the 2M K₂CO₃ solution.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS until the bromide starting material is consumed.

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via Flash Column Chromatography on silica gel (Gradient: 0% → 30% EtOAc in Hexanes). The product typically elutes as a pale yellow/brown solid or viscous oil.

Visualization: Synthesis Workflow

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl aniline.

Part 3: Medicinal Chemistry Applications[2][5][6]

In drug discovery, 3-Methoxy-5-(thiophen-3-yl)aniline functions as a versatile scaffold. Its value lies in the 3,5-substitution pattern , which allows the molecule to probe specific pockets within a protein target.

Structure-Activity Relationship (SAR) Logic

-

The Aniline (NH₂): Acts as the primary "Hinge Binder." In kinase inhibitors, this group often forms a hydrogen bond with the backbone carbonyl or amide of the kinase hinge region (e.g., Glu, Met residues).

-

The Methoxy (-OCH₃): Provides a vector for solubility and weak H-bond acceptance. It often points towards the solvent front or interacts with specific residues like the "Gatekeeper" to improve selectivity.

-

The Thiophene Ring: A bioisostere for phenyl but with different electronics and lipophilicity. It targets the hydrophobic "Back Pocket II" (allosteric site) often found in inactive kinase conformations (DFG-out), enhancing potency and residence time.

Biological Pathway: Kinase Inhibition Model

Caption: Schematic representation of the pharmacophore interactions within a typical kinase ATP-binding pocket.

Part 4: Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

| Technique | Expected Signal / Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5–7.3 (m, 3H) : Thiophene protons.δ 6.6–6.3 (m, 3H) : Aromatic phenyl protons (H2, H4, H6).δ 5.2 (s, 2H) : Broad singlet for -NH₂ (exchangeable with D₂O).δ 3.7 (s, 3H) : Sharp singlet for -OCH₃. |

| LC-MS (ESI+) | [M+H]⁺ = 206.1 . Single peak >95% purity by UV (254 nm). |

| Appearance | Pale yellow to light brown solid. |

Self-Validating Check:

-

If the NMR shows a singlet at ~3.8 ppm integrating to 3 protons, the methoxy group is intact.

-

If the coupling constant (J) of the thiophene protons is ~3–5 Hz, the thiophene ring is correctly attached.

-

Absence of a peak at ~10 ppm (aldehyde) confirms no unreacted boronic acid precursor remains (if starting from aldehyde precursors).

Part 5: Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Aniline derivatives can cause methemoglobinemia.

-

Skin Irritation: Causes skin irritation (Category 2).

-

Eye Damage: Causes serious eye irritation (Category 2A).

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations, especially weighing and heating, must be performed inside a certified chemical fume hood.

-

Waste: Dispose of aqueous waste containing palladium and organics in the appropriate halogenated/non-halogenated waste streams.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

-

Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

-

Sigma-Aldrich (Merck). 3-Bromo-5-methoxyaniline Product Page (Precursor Reference). Link

Methodological & Application

protocol for "3-Methoxy-5-thiophen-3-yl-phenylamine" synthesis

Application Note: High-Purity Synthesis of 3-Methoxy-5-(thiophen-3-yl)phenylamine

Executive Summary

This technical guide details the synthesis of 3-Methoxy-5-(thiophen-3-yl)phenylamine , a privileged scaffold in kinase inhibitor discovery and biaryl pharmacophores. The protocol utilizes a robust two-step sequence: a regioselective Suzuki-Miyaura cross-coupling followed by a chemoselective Bechamp reduction .

Crucially, this protocol addresses the specific challenge of reducing a nitro group in the presence of a sulfur-containing heterocycle (thiophene). Standard catalytic hydrogenation (H₂/Pd-C) is deliberately avoided to prevent catalyst poisoning by sulfur and potential saturation of the thiophene ring. Instead, an Iron/Ammonium Chloride system is employed to ensure high fidelity and yield.

Retrosynthetic Strategy & Pathway

The target molecule is a 1,3,5-trisubstituted benzene.[1][2] The most reliable disconnection preserves the aromatic amine as a latent nitro group to prevent interference during the metal-catalyzed coupling step.

Strategic Disconnection:

-

C–C Bond Formation: Connection of the thiophene ring via Suzuki coupling.

-

Functional Group Interconversion: Reduction of the nitro group to the aniline after the carbon skeleton is established.

Starting Materials:

-

Core: 1-Bromo-3-methoxy-5-nitrobenzene (CAS: 16618-67-0).[3][4] This substrate provides the exact substitution pattern required.

-

Coupling Partner: 3-Thiopheneboronic acid (CAS: 6165-69-1).

Figure 1: Synthetic pathway designed to avoid sulfur poisoning and ensure regioselectivity.

Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Install the thiophene ring at the 5-position.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |

|---|---|---|---|

| 1-Bromo-3-methoxy-5-nitrobenzene | 232.03 | 1.0 | 2.32 g (10 mmol) |

| 3-Thiopheneboronic acid | 127.96 | 1.2 | 1.54 g (12 mmol) |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg (0.5 mmol) |

| K₂CO₂ (2M Aqueous) | 138.21 | 3.0 | 15 mL |

| 1,2-Dimethoxyethane (DME) | Solvent | - | 40 mL |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and palladium catalyst.

-

Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which degrades the Pd(0) active species.

-

Solvent Addition: Add degassed DME and the 2M K₂CO₃ solution via syringe.

-

Reaction: Attach a reflux condenser and heat the mixture to 85°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).

-

-

Workup:

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Gradient 0% → 10% Ethyl Acetate in Hexanes.

-

Yield Expectation: 85–92% as a yellow solid.

-

Step 2: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: Reduce the nitro group to an amine without affecting the thiophene ring.

Scientific Rationale: Catalytic hydrogenation (H₂/Pd-C) is contraindicated here. Thiophene sulfur binds irreversibly to Palladium surfaces ("poisoning"), halting the reaction. Furthermore, high-pressure hydrogenation risks reducing the thiophene ring to a tetrahydrothiophene. The Iron/Ammonium Chloride method (Bechamp reduction variant) is electron-transfer based, mild, and completely compatible with sulfur heterocycles.

Reagents & Stoichiometry:

| Reagent | Equiv. | Amount (Example) |

|---|---|---|

| Nitro Intermediate (from Step 1) | 1.0 | 2.35 g (10 mmol) |

| Iron Powder (325 mesh) | 5.0 | 2.80 g (50 mmol) |

| Ammonium Chloride (NH₄Cl) | 5.0 | 2.65 g (50 mmol) |

| Ethanol / Water (3:1) | Solvent | 60 mL |

Procedure:

-

Setup: Dissolve the nitro intermediate in Ethanol (45 mL) and Water (15 mL).

-

Activation: Add the NH₄Cl and Iron powder.

-

Reaction: Heat to Reflux (80°C) with vigorous stirring.

-

Workup (Critical Step):

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot Ethanol (50 mL).

-

Concentration: Evaporate the ethanol under reduced pressure.

-

Extraction: Resuspend the aqueous residue in EtOAc (100 mL) and saturated NaHCO₃ (50 mL).

-

Separation: Dry organic layer (Na₂SO₄) and concentrate.

-

-

Purification: If necessary, recrystallize from Ethanol/Hexane or pass through a short silica plug (50% EtOAc/Hexane).

-

Yield Expectation: 80–90% as an off-white solid.

-

Figure 2: Workup workflow for removing iron residues and isolating the amine.

Characterization Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.7–7.3 ppm (3H, m): Thiophene protons (multiplets).

-

δ 6.5–6.2 ppm (3H, m): Aromatic benzene protons (H2, H4, H6). The 1,3,5-substitution pattern typically results in three small doublets or singlets.

-

δ 5.2 ppm (2H, br s): Aniline –NH₂ protons (Exchangeable with D₂O).

-

δ 3.75 ppm (3H, s): Methoxy –OCH₃ group.

-

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺ for C₁₁H₁₁NOS: 206.06 .

-

Safety & Handling

-

Nitro Compounds: Although stable, nitroaromatics can be toxic. Handle in a fume hood.

-

Palladium Residues: Pd species can be sensitizers. Dispose of heavy metal waste in designated containers.

-